Teloxantrone hydrochloride
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Overview
Description
Teloxantrone Hydrochloride is the hydrochloride salt of an anthrapyrazole antineoplastic antibiotic. Teloxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis
Scientific Research Applications
1. Cancer Treatment Research
Teloxantrone hydrochloride, as mitoxantrone, has been a focus in cancer treatment research. It's been used in combination therapies for various cancers, demonstrating significant clinical efficacy. For instance, in breast cancer treatment, a combination of mitoxantrone hydrochloride, vincristine sulfate, and prednisolone showed a response rate of 52.2%, with a survival benefit in responsive patients (Katsumata et al., 2003).
2. Multiple Sclerosis (MS) Management
Mitoxantrone hydrochloride has been investigated for its role in managing multiple sclerosis (MS). Studies show its usefulness in reducing clinical attack rates and disease progression in patients with relapsing MS (Goodin et al., 2003). Another study evaluated its efficacy and safety in patients with highly relapsing neuromyelitis optica, showing reduced relapse rates and functional stabilization (Kim et al., 2011).
3. Sentinel Lymph Node Identification in Breast Cancer
Recent research has explored the use of mitoxantrone hydrochloride injection for tracing sentinel lymph nodes in breast cancer. A phase 3 trial demonstrated its non-inferiority to the standard technique, suggesting its potential for use in early-stage breast cancer (Yang et al., 2022).
4. Interaction with DNA Structures
Mitoxantrone's interaction with DNA structures, particularly DNA quadruplexes, has been a topic of interest. A study highlighted its binding with the G-quadruplex DNA sequence, relevant for understanding its mechanism of action and guiding drug design (Tripathi et al., 2016).
properties
CAS RN |
123830-79-5 |
---|---|
Product Name |
Teloxantrone hydrochloride |
Molecular Formula |
C21H27Cl2N5O4 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H |
InChI Key |
YPKURCRDOQMMLW-UHFFFAOYSA-N |
SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
Canonical SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
synonyms |
CI 937 CI-937 Dup 937 Dup-937 teloxantrone teloxantrone hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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